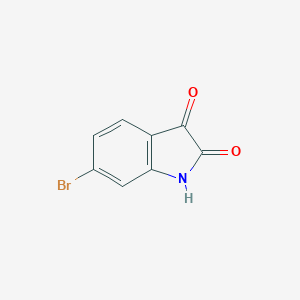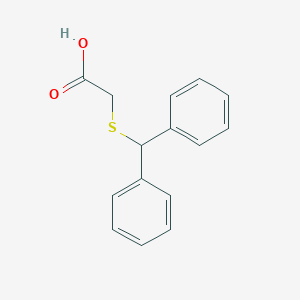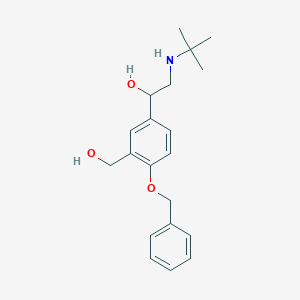
4-Benzyl Albuterol
Vue d'ensemble
Description
4-Benzyl Albuterol is a compound with the molecular formula C20H27NO3 . It is used as a precursor to Salbutamol . Salbutamol, also known as Albuterol, is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Synthesis Analysis
The synthesis of 4-Benzyl Albuterol involves intricate chemical procedures. Zha You-gui (2010) synthesized a related compound, 4-(4-Phenylbutoxy) benzoic acid, using 4-chloro-1-butanol in a four-step reaction, employing chloroform as a solvent and aluminum chloride as a catalyst.Molecular Structure Analysis
The molecular structure of 4-Benzyl Albuterol has been extensively studied. The molecular weight of 4-Benzyl Albuterol is 329.43 .Chemical Reactions Analysis
Albuterol is known for its bronchodilator properties, primarily used for the relief of bronchospasm. A study demonstrated the effectiveness and safety of albuterol solutions with and without benzalkonium chloride .Physical And Chemical Properties Analysis
The physical properties of 4-Benzyl Albuterol are crucial for its application and effectiveness. The boiling point of 4-Benzyl Albuterol is predicted to be 510.1±50.0 °C . The density of 4-Benzyl Albuterol is 1.1±0.1 g/cm3 .Applications De Recherche Scientifique
Scientific Research Applications
4-Benzyl Albuterol is used as the Salbutamol precursor . It is also used for Quality Control (QC), Quality Assurance (QA) during commercial production of Salbutamol and its related formulations . Moreover, it is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
Impurity of Rosiglitazone Maleate
4-Benzyl Albuterol is used as an impurity of Rosiglitazone Maleate Imp A (Pharmeuropa) .
Mécanisme D'action
Target of Action
4-Benzyl Albuterol is a derivative of Albuterol, also known as Salbutamol . The primary target of Albuterol is the beta-2 adrenergic receptor . This receptor is predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Albuterol is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .
Mode of Action
4-Benzyl Albuterol, like Albuterol, acts as an agonist at the beta-2 adrenergic receptor . Upon binding to the receptor, it triggers a cascade of biochemical events leading to the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the airways, which helps alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by 4-Benzyl Albuterol stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins leading to smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of Albuterol, and by extension 4-Benzyl Albuterol, involves absorption, distribution, metabolism, and excretion (ADME). Albuterol is rapidly absorbed and achieves peak serum concentrations within 30 minutes of administration . It is metabolized in the liver to an inactive sulfate . The elimination half-life of inhaled or oral Albuterol has been recorded as being between 2.7 and 5 hours . Both enantiomers of Albuterol are actively excreted into the urine .
Result of Action
The primary result of 4-Benzyl Albuterol’s action is the relief of bronchospasm . By relaxing the bronchial smooth muscle, it widens the airways and improves airflow. This provides symptomatic relief in conditions like asthma and COPD, where the airways become constricted and inflamed .
Action Environment
The action of 4-Benzyl Albuterol can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and stability. For example, functionally significant genetic polymorphisms have been identified for beta-2-adrenoceptors, which can affect the disposition or action of Albuterol .
Safety and Hazards
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQPCBDGAHBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866591 | |
| Record name | 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56796-66-8 | |
| Record name | α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56796-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl albuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(benzyloxy)-α-[[tert-butylamino]methyl]-m-xylene-α,α'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZYL ALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2092ANO5GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The provided research paper [] focuses on a method to produce enantiomerically pure (R)-salbutamol, highlighting the importance of chirality in its pharmaceutical applications. While the paper doesn't delve into the specific activity of 4-benzyl albuterol, it identifies it as a key precursor to salbutamol. Given the structural similarity, it's highly likely that 4-benzyl albuterol also exhibits chirality, and the (R)-enantiomer is crucial for its activity. This is a common phenomenon in pharmaceuticals, where one enantiomer often possesses superior pharmacological activity and a better safety profile compared to its mirror image. Therefore, developing efficient methods to isolate the desired (R)-enantiomer, as described in the paper for salbutamol, is critical for both 4-benzyl albuterol and salbutamol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)

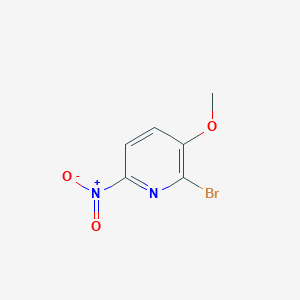
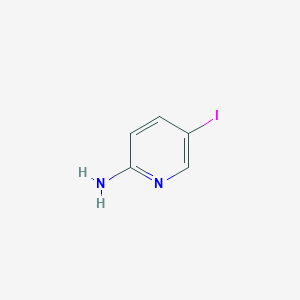
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
